Methyl 3-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Overview
Description
Methyl 3-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a useful research compound. Its molecular formula is C15H20BFO4 and its molecular weight is 294.13 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Methyl 3-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boric acid ester intermediate with benzene rings . Boric acid compounds are often used as enzyme inhibitors or specific ligand drugs . They are very important organic and chemical products .
Mode of Action
It is known that boric acid compounds can lead to apoptosis of certain cancer cells by producing highly reactive oxygen species .
Biochemical Pathways
Boric acid compounds are often used in the organic synthesis of drugs, including glycol protection, asymmetric synthesis of amino acids, Diels–Alder, and Suzuki coupling reactions . They can also be used as fluorescent probes to identify hydrogen peroxide, saccharides, copper and fluorine ions, and catecholamine substances .
Result of Action
The result of the action of boric acid compounds can vary depending on the specific compound and its concentration. For instance, a low concentration of boric acid could inhibit the growth of certain lung cancer cells . In the research of anticancer drugs, it was found that enzymes produced by boric acid compounds could lead to apoptosis and necrosis of certain cancer cells in the process of inducing oxidative stress .
Biological Activity
Methyl 3-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a synthetic compound with potential applications in medicinal chemistry. Its unique structural features suggest possible biological activities that merit investigation. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Information
- IUPAC Name : this compound
- CAS Number : 603122-79-8
- Molecular Formula : C14H18BFO4
- Molecular Weight : 280.10 g/mol
- Purity : ≥97%
The compound features a fluorine atom and a dioxaborolane moiety that may influence its interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related compounds have shown activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium species with minimum inhibitory concentrations (MICs) ranging from 4 to 8 µg/mL .
Anticancer Properties
The compound’s potential as an anticancer agent has also been investigated. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. Notably, compounds with similar structures have shown IC50 values indicating potent activity against breast cancer cell lines (e.g., MDA-MB-231), suggesting a selective toxicity profile that spares normal cells .
The proposed mechanism of action involves the inhibition of key enzymes associated with cancer cell proliferation and survival. For example, inhibition of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis, has been observed in related compounds .
Pharmacokinetic Properties
Pharmacokinetic studies provide insight into the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound. Preliminary data suggest moderate oral bioavailability and a favorable clearance rate in animal models.
Parameter | Value |
---|---|
Cmax | 592 ± 62 mg/mL |
Clearance | 82.7 ± 1.97 mL/h/kg |
Oral Bioavailability | 31.8% |
These parameters indicate that the compound has a reasonable profile for further development as a therapeutic agent.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several derivatives of methyl 3-fluoro-4-methyl benzoates against resistant bacterial strains. The results showed that certain derivatives exhibited potent activity with MIC values comparable to existing antibiotics .
Study on Anticancer Activity
Another investigation focused on the anticancer properties of related compounds in vivo using mouse models. The study reported significant tumor reduction in treated groups compared to controls, highlighting the potential for these compounds in cancer therapy .
Properties
IUPAC Name |
methyl 3-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BFO4/c1-9-11(7-10(8-12(9)17)13(18)19-6)16-20-14(2,3)15(4,5)21-16/h7-8H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCOYJWUCDGIPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2C)F)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BFO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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